N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine
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Overview
Description
N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine is an organic compound with the molecular formula C20H19N3O. It belongs to the class of phenoxazines, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine typically involves the condensation of appropriate amines with phenoxazine derivatives. One common method includes the reaction of 5H-benzo[a]phenoxazin-9-amine with diethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of fluorescent probes.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular components, leading to its observed effects. The exact pathways and targets can vary depending on the application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxazine derivatives such as:
- 5H-Benzo[a]phenoxazin-9-amine
- N,N-Diethyl-5-(4-methoxyphenyl)imino-5H-benzo[a]phenoxazin-9-amine
Uniqueness
N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine is unique due to its specific structural features and the presence of diethylamino groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
N,N-diethyl-5-iminobenzo[a]phenoxazin-9-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17/h5-12,21H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSIDWSTCJNDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=N)C=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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